

## Application Notes: The Role of Tween 85 in Vaccine Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tween 85  |           |
| Cat. No.:            | B12389358 | Get Quote |

#### Introduction

The development of modern vaccines, particularly subunit, recombinant, and inactivated vaccines, often requires the inclusion of adjuvants to enhance the immune response to the target antigen.[1][2] Oil-in-water (o/w) emulsions are a prominent class of adjuvants known for their safety and efficacy in boosting both humoral and cellular immunity.[3][4] Within these formulations, surfactants play a critical role in creating and maintaining the stability of the emulsion. **Tween 85** (Polysorbate 85 or sorbitan trioleate) is a non-ionic surfactant and a key component in licensed adjuvants like MF59, where it works in conjunction with squalene (the oil phase) and often another surfactant, Tween 80 (polysorbate 80).[3][5][6] These application notes provide a detailed overview of the function, mechanism of action, and relevant experimental protocols for utilizing **Tween 85** in vaccine adjuvant research.

## **Physicochemical Properties and Function**

**Tween 85** is an ethoxylated sorbitan triester derived from oleic acid.[7] Its primary function in an o/w emulsion is to act as an emulsifier.[7] In combination with a low Hydrophilic-Lipophilic Balance (HLB) surfactant like Span 85, and a higher HLB surfactant like Tween 80, it effectively reduces the interfacial tension between the oil (squalene) and water phases. This allows for the formation of fine, stable oil droplets, typically in the range of 100-200 nm in diameter, which is crucial for the adjuvant's function.[2][8] The resulting stable emulsion serves as a delivery system for the antigen, enhancing its presentation to the immune system.[4]

Table 1: Example Composition of a Squalene-Based O/W Adjuvant (MF59-like)



| Component | Chemical<br>Name   | Function      | Typical<br>Concentration<br>(w/v) | Reference |
|-----------|--------------------|---------------|-----------------------------------|-----------|
| Squalene  | Squalene           | Oil Phase     | ~4-5%                             | [6][9]    |
| Tween 85  | Sorbitan trioleate | Surfactant    | ~0.5%                             | [3][6]    |
| Tween 80  | Polysorbate 80     | Surfactant    | ~0.5%                             | [3][6]    |
| Buffer    | Sodium Citrate     | Aqueous Phase | 10 mM, pH 6.5                     | [10][11]  |

### **Mechanism of Action**

The role of **Tween 85** extends beyond simple emulsion stabilization. The surfactant components of squalene-based emulsions have been identified as key initiators of the innate immune response.

- Induction of "Danger Signals": Upon intramuscular injection, the surfactants in the emulsion, specifically Tween 80 and Span 85 (a related sorbitan ester to Tween 85), interact with host cell membranes.[12] This interaction leads to the release of endogenous "danger signals," such as adenosine triphosphate (ATP), from muscle cells.[6][12]
- Immune Cell Recruitment: The released ATP acts as a Damage-Associated Molecular Pattern (DAMP). This signal creates a local inflammatory environment, recruiting innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to the injection site.[3][12]
- Enhanced Antigen Presentation: The recruited APCs are then more likely to uptake the coadministered vaccine antigen. This leads to enhanced antigen processing and presentation
  to T cells, ultimately resulting in a more robust and long-lasting adaptive immune response,
  including potent CD4+ T cell activation and strong antibody production.[3][13]







Click to download full resolution via product page

Caption: Immunological cascade initiated by **Tween 85**-containing adjuvants.



# Experimental Protocols Protocol 1: Preparation of a Squalene-Based O/W Emulsion Adjuvant

This protocol describes the preparation of a stable o/w emulsion using a high-pressure homogenization method, similar to that used for adjuvants like MF59.

#### Materials:

- Squalene
- Tween 85 (Sorbitan trioleate)
- Tween 80 (Polysorbate 80)
- 10 mM Sodium Citrate buffer, pH 6.5
- High-pressure homogenizer (e.g., Microfluidizer)
- Sterile, depyrogenated glassware

#### Procedure:

- Prepare the Oil Phase: In a sterile glass vessel, combine squalene, **Tween 85**, and Tween 80 at the desired ratios (e.g., for a 5% squalene, 0.5% **Tween 85**, 0.5% Tween 80 final formulation). Mix thoroughly until homogenous.
- Prepare the Aqueous Phase: Use sterile 10 mM Sodium Citrate buffer.
- Create a Pre-Emulsion: Slowly add the oil phase to the aqueous phase while mixing at high speed with a high-shear mixer. Mix for 5-10 minutes until a coarse, milky-white pre-emulsion is formed.
- High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at pressures between 10,000 and 20,000 PSI.







- Recirculate: Recirculate the emulsion through the homogenizer for 3-5 passes or until the
  desired particle size distribution is achieved. Maintain the temperature of the system using a
  cooling coil to prevent overheating.
- Sterile Filtration: Filter the final emulsion through a 0.22  $\mu m$  sterile filter into a sterile, depyrogenated container.
- Storage: Store the final adjuvant emulsion at 2-8°C. Do not freeze, as this can break the emulsion.[6]





Click to download full resolution via product page

Caption: Workflow for preparing a squalene-based o/w emulsion adjuvant.



## Protocol 2: Physicochemical Characterization of the Emulsion

Objective: To ensure the adjuvant meets quality specifications for particle size and stability.

#### A. Particle Size Analysis:

- Method: Dynamic Light Scattering (DLS).
- Procedure:
  - Dilute a small sample of the emulsion in the original buffer (e.g., 1:100) to avoid multiple scattering effects.
  - Transfer the diluted sample to a clean cuvette.
  - Measure the particle size distribution using a DLS instrument.
  - Record the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse and homogenous population of droplets.

#### B. Stability Assessment:

- Method: Monitor particle size over time at various temperatures (e.g., 4°C, 25°C, 37°C).
- Procedure:
  - Aliquot the adjuvant into separate sterile vials.
  - Store the vials at the designated temperatures.
  - At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each temperature condition.
  - Allow the sample to return to room temperature.
  - Analyze the particle size using DLS as described above.



Significant changes in Z-average diameter or PDI indicate instability.

Table 2: Typical Physicochemical Properties of O/W Adjuvants

| Adjuvant | Key Components                   | Average Particle<br>Size | Reference |
|----------|----------------------------------|--------------------------|-----------|
| MF59     | Squalene, Tween 80,<br>Span 85   | ~165 nm                  | [6][10]   |
| AS03     | Squalene, Tween 80, α-tocopherol | ~155 nm                  | [6]       |
| AddaVax  | Squalene, Tween 80,<br>Span 85   | ~165 nm                  | [11]      |

## **Protocol 3: In Vitro ATP Release Assay**

Objective: To quantify the bioactivity of the adjuvant by measuring its ability to induce ATP release from cultured cells.

#### Materials:

- Murine muscle cell line (e.g., C2C12)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Adjuvant emulsion and individual components (Tween 85, Squalene) as controls
- ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent)
- 96-well white, opaque plates for luminescence reading
- Luminometer

#### Procedure:

• Cell Seeding: Seed C2C12 cells into a 96-well white plate at a density of 2 x 10<sup>4</sup> cells/well and culture overnight to allow for adherence.



- Preparation of Stimulants: Prepare serial dilutions of the full adjuvant, as well as the individual components (Tween 85, squalene), in serum-free culture medium. Include a medium-only negative control.
- Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared stimulant dilutions.
- Incubation: Incubate the plate at 37°C for 30 minutes.[12]
- ATP Measurement:
  - Add the ATP assay reagent (luciferase/luciferin) to each well according to the manufacturer's instructions.
  - Immediately measure the luminescence using a plate-reading luminometer.
- Data Analysis: Quantify the amount of released ATP by comparing the relative light units (RLU) of the test samples to an ATP standard curve. Results should show a significant increase in ATP release from cells treated with the complete adjuvant and the surfactant components compared to the squalene-only or medium-only controls.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. New-age vaccine adjuvants, their development, and future perspective PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediatric vaccine adjuvants: Components of the modern vaccinologist's toolbox PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis PMC [pmc.ncbi.nlm.nih.gov]







- 5. Adjuvanted pandemic influenza vaccine: variation of emulsion components affects stability, antigen structure, and vaccine efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crodaindustrialspecialties.com [crodaindustrialspecialties.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. "World in motion" emulsion adjuvants rising to meet the pandemic challenges PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The Role of Tween 85 in Vaccine Adjuvant Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389358#role-of-tween-85-in-the-formulation-of-vaccine-adjuvants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com